molecular formula C₂₄H₄₂O₂₁ B033255 Maltotetraose CAS No. 34612-38-9

Maltotetraose

Cat. No. B033255
CAS RN: 34612-38-9
M. Wt: 666.6 g/mol
InChI Key: UYQJCPNSAVWAFU-KVXMBEGHSA-N
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Description

Synthesis Analysis

Maltotetraose is synthesized through enzymatic hydrolysis processes, where specific amylases play a pivotal role. A notable example is the purification of an amylase from Chloroflexus aurantiacus, which produces maltotetraose and maltotriose. This enzyme demonstrates stability at high temperatures and alkaline pH levels, showcasing an optimal activity at 71°C and pH 7.5, which could digest various starch granules to yield maltotetraose as a main product (Ratanakhanokchai et al., 1992). Continuous production processes using immobilized enzymes also contribute to maltotetraose synthesis, offering a method for its large-scale manufacture (Kimura et al., 1988).

Molecular Structure Analysis

The molecular structure of maltotetraose has been elucidated through various analyses, including crystallographic studies. For instance, the crystal structures of a mutant maltotetraose-forming exo-amylase co-crystallized with maltopentaose revealed maltotetraose bound within the enzyme, providing insights into its interaction with substrates and the mechanism of maltotetraose formation (Yoshioka et al., 1997).

Chemical Reactions and Properties

Maltotetraose's chemical reactions and properties are influenced by its interaction with enzymes and substrates. The transglycosylation reaction of maltodextrin glucosidase from Escherichia coli characterizes maltotetraose's ability to form novel compounds through enzymatic processes, showcasing its versatility as a substrate for producing functionally diverse oligosaccharides (Song et al., 2010).

Physical Properties Analysis

The physical properties of maltotetraose, such as stability and solubility, are critical for its industrial applications. Its stability under various conditions, including storage and thermal processing, along with its low sweetness and resistance to retrogradation, make maltotetraose a valuable ingredient in food production. Its unique characteristics enhance the properties of various foods, contributing to its growing use as a functional sugar source (Kimura & Nakakuki, 1990).

Chemical Properties Analysis

Maltotetraose exhibits specific chemical properties that influence its biological and industrial utility. Its ability to inhibit the growth of intestinal putrefactive bacteria when used as a dietary supplement underscores its potential health benefits. Moreover, its antibacterial activity against pathogens like Erwinia sp., which causes soft rot in fruits and plants, highlights its application in agricultural and food safety contexts (Li et al., 2021).

Scientific Research Applications

Enzyme-Coupled Assay for Amylase Activity

Maltotetraose has been utilized as a substrate for enzyme-coupled determination of amylase activity in biological fluids. This method, developed by Beckman Microbics, offers a rapid and precise alternative to traditional starch-dye amylase techniques, with satisfactory results for serum and urine samples (Whitlow et al., 1979).

Application in Food and Pharmaceutical Industries

Maltotetraose, identified as a linear tetramer of α-D-glucose, finds several applications in food and pharmaceutical industries. Its unique properties, such as low sweetness and resistance to retrogradation, make it suitable as a property enhancer for various foods and beverages. It also exhibits the tertiary property of organism control, inhibiting the growth of intestinal putrefactive bacteria (Kimura & Nakakuki, 1990).

Bioconversion of Unmodified Native Starches

Maltotetraose has been produced using a G4-producing amylase from Pseudomonas stutzeri in a membrane recycle bioreactor. Its production from different types of unmodified starches, particularly native corn starch, has been shown to be more effective than using modified soluble starch, considering product purity, production rate, and total output (Woo & Mccord, 1993).

Antibacterial Properties

A study on maltotetraose prepared by enzymatic hydrolysis of maltodextrin demonstrated significant antibacterial activity, particularly against Erwinia sp. The high purity and stability of maltotetraose, along with its antibacterial properties, indicate its potential as a functional sugar source in various applications (Li et al., 2021).

Production Using Immobilized Amylase

Continuous production of maltotetraose has been investigated using immobilized maltotetraose-forming amylase from Pseudomonas stutzeri. The process dynamics and operating parameters have been normalized for efficient production (Kimura et al., 1988).

Applications in Food Processing

The production of maltotetraose for use in food processing has been explored, particularly in bread-making and other food industries. Novel features like stability in high NaCl concentration and a wide range of temperatures enhance its applicability in these industries (Kumar & Khare, 2012).

Enhancing Product Specificity

Research on modifying maltotetraose-forming amylases to improve their catalytic ability and product specificity highlights its adaptability in food processing and physiological functions. These studies contribute to better understanding and optimization of enzymes used in maltotetraose production (Duan et al., 2022).

Safety And Hazards

Maltotetraose is considered safe for R&D use only. It is not intended for medicinal, household, or other uses . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The escalating market demand for high-purity Maltotetraose underscores the need for more refined purification processes . Innovative and efficient production technology for oligosaccharides synthesis holds paramount importance . Genetic engineering and reaction optimization can enhance the production of oligosaccharides .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEWUZLMQUOBSB-ZLBHSGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cellotetraose

CAS RN

34612-38-9
Record name O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose
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